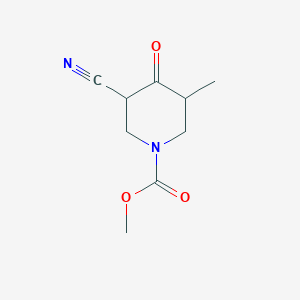
3-(1H-indol-3-yl)propane-1,2-diamine
概要
説明
3-(1H-indol-3-yl)propane-1,2-diamine is a compound belonging to the tryptamine family, which is known for its diverse biological activities Tryptamines are a broad class of compounds that include neurotransmitters like serotonin and melatonin, as well as various psychoactive substances
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)propane-1,2-diamine typically involves the decarboxylation of L-tryptophan. This process can be catalyzed by aromatic L-amino acid decarboxylase (AADC) in the presence of specific conditions. The reaction conditions often include the use of deuterated or tritiated media to obtain isotopomers of tryptamine and its derivatives .
Industrial Production Methods
the general approach involves the enzymatic decarboxylation of L-tryptophan, similar to the synthetic routes used in laboratory settings .
化学反応の分析
Types of Reactions
3-(1H-indol-3-yl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of indole-3-acetaldehyde.
Reduction: Reduction reactions can modify the indole ring or the side chain.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted tryptamines, which can have different biological activities and applications .
科学的研究の応用
Chemistry: It is used as a precursor for synthesizing other tryptamine derivatives.
Biology: It has been studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: Research has explored its potential use in treating psychiatric disorders and its psychoactive properties.
Industry: It is used in the production of various pharmaceuticals and research chemicals
作用機序
The mechanism of action of 3-(1H-indol-3-yl)propane-1,2-diamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered sensory perception, mood, and thought processes. The compound acts as an agonist at these receptors, mimicking the effects of serotonin and other related neurotransmitters .
類似化合物との比較
3-(1H-indol-3-yl)propane-1,2-diamine is similar to other tryptamines such as:
Alpha-methyltryptamine (AMT): Known for its psychoactive properties and use as a recreational drug.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A potent hallucinogen found in various plants and animals.
N,N-Dimethyltryptamine (DMT): A well-known hallucinogen used in traditional shamanic practices
Compared to these compounds, this compound is unique in its specific receptor interactions and potential therapeutic applications.
特性
CAS番号 |
53707-84-9 |
|---|---|
分子式 |
C11H15N3 |
分子量 |
189.26 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)propane-1,2-diamine |
InChI |
InChI=1S/C11H15N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,12-13H2 |
InChIキー |
WOXRSEJZTSQBNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CN)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethylthieno[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B8628824.png)

![2-Bromo-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8628839.png)




![5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8628870.png)

![8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one](/img/structure/B8628874.png)

